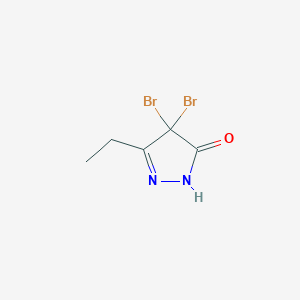

4,4-Dibromo-5-ethyl-2,4-dihydro-3h-pyrazol-3-one

Description

4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the target compound) is a halogenated pyrazolone derivative characterized by bromine atoms at the 4-position and an ethyl group at the 5-position of the pyrazolone core. Pyrazolones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Pyrazolone synthesis typically involves condensation reactions between hydrazines and β-keto esters or aldehydes, often catalyzed by bases (e.g., piperidine) or ionic liquids .

Properties

CAS No. |

13048-84-5 |

|---|---|

Molecular Formula |

C5H6Br2N2O |

Molecular Weight |

269.92 g/mol |

IUPAC Name |

4,4-dibromo-3-ethyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C5H6Br2N2O/c1-2-3-5(6,7)4(10)9-8-3/h2H2,1H3,(H,9,10) |

InChI Key |

UDHIIUQXRDHTNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=O)C1(Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 4-position. The reaction conditions often require a solvent such as acetic acid or ethanol and may be carried out at elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 4-position are highly reactive due to their electron-withdrawing nature, enabling substitution reactions with nucleophiles:

-

Ammonolysis : Reaction with ammonia or amines yields hydrazine derivatives. For example, treatment with hydrazine hydrate produces 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide .

-

Alkylation : Ethyl chloroacetate reacts with the pyrazolone core in dry acetone (K₂CO₃) to form ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate .

Reaction Example :

Condensation Reactions

The hydrazide intermediate derived from nucleophilic substitution undergoes condensation with carbonyl-containing reagents:

-

With Aldehydes/Ketones : Forms hydrazone derivatives (e.g., 10a–c ) when reacted with benzaldehyde derivatives .

-

With Triethyl Orthoformate : Produces pyrazole derivatives (e.g., 6 , 7 , 9 ) under reflux conditions .

Key Reaction Pathway :

Cyclization Reactions

Cyclization of hydrazones or thioglycolic acid yields heterocyclic compounds:

-

Thiazole Formation : Hydrazones (10a–c ) cyclize with thioglycolic acid to form thiazole derivatives (11a–c ) .

-

Triazolo-isoindolone Synthesis : Fusion with phthalimide under thermal conditions generates triazolo-isoindolone derivatives (e.g., 15 ) .

Example Cyclization :

Reduction Reactions

The carbonyl group in the pyrazolone ring can be reduced:

-

NaBH₄/LiAlH₄ : Reduces the ketone to a secondary alcohol, though this is less common due to competing bromine substitution.

Cross-Coupling Reactions (Catalyzed)

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces bromine atoms with aryl groups .

General Reaction :

Tautomerism and Reactivity

The compound exhibits keto-enol tautomerism, influencing its reactivity:

-

Keto Form : Dominates in non-polar solvents, favoring electrophilic attacks at the carbonyl oxygen.

-

Enol Form : Stabilized in polar solvents, enhancing nucleophilic substitution at bromine sites .

Structural Impact :

Scientific Research Applications

4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.

Materials Science: Its ability to undergo various chemical modifications allows for the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atoms and pyrazolone core.

Mechanism of Action

The mechanism of action of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological targets through its reactive bromine atoms and pyrazolone ring. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Physicochemical Properties

- Liquid Crystalline Behavior: Pyrazolones with acetyl and methyl groups () exhibited mesomorphic properties, suggesting substituent-dependent phase behavior.

Biological Activity

4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one is a compound within the pyrazolone family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other pharmacological effects based on recent research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 269.92 g/mol

- CAS Number : 13048-84-5

Antimicrobial Activity

Research has demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluating various substituted pyrazolone compounds found that derivatives of 4,4-dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 16 |

| 4c | Bacillus stearothermophilus | 18 |

| Standard | Penicillin | 22 |

This table summarizes the zone of inhibition observed for various compounds against selected bacterial strains, indicating that some derivatives exhibit promising antibacterial effects comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of 4,4-dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one was evaluated using the DPPH radical scavenging method. The compound demonstrated moderate antioxidant activity, suggesting its potential utility in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of Pyrazolone Compounds

| Compound Code | DPPH Scavenging Activity (%) |

|---|---|

| 4a | 45 |

| 4b | 50 |

| Standard | Ascorbic Acid (100%) |

This data indicates that while the compound shows some antioxidant capabilities, it is less effective than ascorbic acid .

Additional Pharmacological Effects

Further investigations into the biological activities of pyrazolone derivatives have revealed additional pharmacological effects:

- Anti-inflammatory : Some studies suggest that pyrazolone compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antiparasitic : Certain derivatives have shown activity against Plasmodium falciparum, indicating potential use in malaria treatment.

- Antidiabetic : Research indicates that some pyrazolone compounds may help regulate blood glucose levels .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolone derivatives for their biological activities. The study concluded that modifications to the pyrazolone structure significantly influenced their antimicrobial and antioxidant properties. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against specific bacterial strains compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.